Product packaging for Ganoderic Acid S(Cat. No.:CAS No. 104759-35-5)

Ganoderic Acid S

Cat. No.: B011431
CAS No.: 104759-35-5
M. Wt: 452.7 g/mol
InChI Key: AQUHIKXTCOSRFY-YAMUFALGSA-N
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Description

Ganoderic acid S is a triterpenoid.
This compound has been reported in Pappia fissilis and Ganoderma lucidum with data available.
from the fermented mycelia of Ganoderma lucidum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O3 B011431 Ganoderic Acid S CAS No. 104759-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUHIKXTCOSRFY-YAMUFALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316818
Record name Ganoderic acid S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104759-35-5
Record name Ganoderic acid S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104759-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Ganoderic Acid S from Ganoderma lucidum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Ganoderic Acid S, a bioactive triterpenoid derived from the medicinal mushroom Ganoderma lucidum. The document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and visualizes key experimental workflows and biological signaling pathways.

Introduction to this compound

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that are among the most significant bioactive compounds in Ganoderma lucidum. These compounds are responsible for a wide range of pharmacological activities attributed to this fungus, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This compound, a positional isomer of other ganoderic acids, has been isolated from the fermented mycelia of Ganoderma lucidum and has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells.[1][2] The structural elucidation of this compound and other related compounds has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data related to the extraction and analysis of ganoderic acids from Ganoderma lucidum, providing a comparative overview of different methodologies and their efficiencies.

Table 1: Comparison of Extraction Techniques for Ganoderic Acids

Extraction MethodSolventKey ParametersTypical Yield/ContentAdvantagesDisadvantagesReference
Conventional Solvent Extraction (CSE)80-95% EthanolTemperature: 60-80°C; Time: 2-6 hoursGanoderic Acid H: ~2.09 mg/gSimple, low initial costTime-consuming, high solvent consumption, lower efficiency[7][8]
Ultrasound-Assisted Extraction (UAE)50-95% Aqueous EthanolPower: 210-565 W; Time: 5-100 min; Temp: 30-80°CTotal Triterpenoids: 0.38% - 0.97%Fast, efficient, reduced solvent usePotential for degradation of heat-sensitive compounds[7]
High-Speed Counter-Current Chromatography (HSCCC)n-hexane-ethyl acetate-methanol-water (7:12:11:5, v/v/v/v)Recycling elution mode3.7 mg of this compound (83.0% purity) from 300 mg crude extractHigh purity separationRequires specialized equipment[9]

Table 2: Analytical Method Validation for Quantification of Ganoderic Acids by UPLC-MS/MS

ParameterValueReference
Linearity (r²)> 0.998[10]
Recovery89.1–114.0%[10]
Intra-day Precision (RSD)< 6.8%[10]
Inter-day Precision (RSD)< 8.1%[10]
Limit of Detection (LOD)0.66–6.55 µg/kg[10]
Limit of Quantification (LOQ)2.20–21.84 µg/kg[10]

Table 3: Purity and Yield of Ganoderic Acid A from a Patented Extraction Method

ParameterValueReference
Purity after LH-20 column> 85%[11]
Purity after recrystallization> 97.5%[11]
Total Yield35%[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Ganoderma lucidum.

Extraction of Crude Triterpenes

Protocol 3.1.1: Ethanol-Based Solvent Extraction

This protocol is a conventional method for extracting triterpenoids from the fruiting bodies of G. lucidum.

  • Preparation: Dry the fruiting bodies of G. lucidum at 70°C for 24 hours and grind them into a fine powder.[8]

  • Extraction: Soak the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v). Heat the mixture at 60°C for 2 hours with continuous stirring.[8]

  • Filtration: Collect the supernatant by filtering through an 8-layer gauze, followed by centrifugation at 5000 x g for 20 minutes at 4°C to remove fine particles.[8]

  • Repeat Extraction: Repeat the extraction process on the filtered residue two more times to maximize the yield.[8]

  • Concentration: Combine the supernatants and concentrate them under reduced pressure at 50°C to remove ethanol and water.[8]

  • Drying: Freeze-dry the concentrated sample to obtain the crude ganoderic acid extract.[8]

Purification of this compound

Protocol 3.2.1: Multi-Step Chromatographic Purification

This protocol describes a general procedure for the purification of ganoderic acids from the crude extract.

  • Silica Gel Column Chromatography: Apply the crude extract to a silica gel column and elute with a chloroform/acetone gradient system to separate different fractions.[3]

  • Reversed-Phase C-18 Column Chromatography: Subject the fractions containing ganoderic acids to a reversed-phase C-18 column and elute with a water/methanol gradient.[3]

  • High-Performance Liquid Chromatography (HPLC): Further purify the desired fractions using preparative HPLC. A C-18 column with a mobile phase of acetonitrile and 0.1% aqueous acetic acid can be used.[3][4]

  • High-Speed Counter-Current Chromatography (HSCCC): For high-purity isolation of this compound, employ HSCCC with a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (7:12:11:5, v/v/v/v).[9]

  • Recrystallization: The final purification step can involve recrystallization from methanol to yield high-purity this compound.[3][11]

Analytical Quantification

Protocol 3.3.1: UPLC-MS/MS Analysis

This protocol is for the simultaneous determination of multiple ganoderic acids.

  • Sample Preparation: Dissolve the dried extract in a suitable solvent and filter it before injection.

  • Chromatographic Separation: Perform separation on an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.[10]

  • Mass Spectrometric Detection: Utilize negative mode electrospray ionization (ESI) and conduct quantitative analysis in the Multiple Reaction Monitoring (MRM) mode.[10]

  • Quantification: Generate calibration curves using standards of known concentrations to quantify the amount of each ganoderic acid in the sample.[10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and a key signaling pathway it influences.

Ganoderic_Acid_S_Isolation_Workflow Start G. lucidum Fruiting Body Drying Drying (70°C) & Grinding Start->Drying Extraction Ethanol Extraction (95%, 60°C) Drying->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Crude_Extract Crude Triterpene Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography (Chloroform/Acetone) Crude_Extract->Silica_Gel RP_C18 Reversed-Phase C18 Chromatography (Water/Methanol) Silica_Gel->RP_C18 HSCCC High-Speed Counter-Current Chromatography RP_C18->HSCCC Purified_GAS Purified this compound HSCCC->Purified_GAS

Caption: Experimental workflow for the isolation of this compound.

Ganoderic_Acid_S_Apoptosis_Pathway GAS This compound Mito Mitochondria GAS->Mito induces collapse of membrane potential CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Bioactivity and Signaling Pathways of Ganoderic Acids

Ganoderic acids, including this compound, exhibit a range of biological activities. This compound has been shown to induce apoptosis in HeLa cells through the mitochondrial pathway.[1] This process involves the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[1]

Other ganoderic acids have been found to modulate various signaling pathways, including:

  • TLR4/MyD88/NF-κB signaling pathway: Involved in anti-atherosclerotic effects.[12]

  • Notch1/PPARγ/CD36 signaling pathway: Plays a role in inhibiting inflammation and lipid deposition.[12]

  • JAK3/STAT3 and NF-κB signaling pathways: Implicated in the therapeutic effects on arthritis.[12]

  • p53-MDM2 Pathway: A target for anti-cancer activity.[13][14]

These findings highlight the potential of ganoderic acids as lead compounds for the development of novel therapeutics for a variety of diseases. Further research is warranted to fully elucidate the mechanisms of action of individual ganoderic acids and their therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of Ganoderic Acid S: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Ganoderic Acid S

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its characteristics.

PropertyValueSource
Molecular FormulaC₃₀H₄₄O₃PubChem[1]
Molecular Weight452.7 g/mol PubChem[1][2]
Exact Mass452.32904526 DaPubChem[1][2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Gloves: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of dust formation, wear a respirator.[3]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid generating dust.

Step-by-Step Disposal Protocol

The following procedural guidance is based on best practices for the disposal of non-hazardous or low-hazard laboratory chemicals.

  • Waste Segregation:

    • Solid Waste: Collect unadulterated this compound powder, as well as contaminated items like weighing paper, in a designated, clearly labeled, and sealed container for solid chemical waste.

    • Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and appropriate liquid waste container. The label should include the name of the chemical, the solvent used, and the approximate concentration.

    • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "this compound Waste" and the date. For liquid waste, also specify the solvent.

  • Storage of Waste:

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Institutional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional procedures for waste manifest and tracking.

Important Considerations:

  • Do Not Mix Waste Streams: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[3] While there is no specific data on its environmental impact, it is a precautionary principle to prevent the release of laboratory chemicals into the environment.

Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Weigh Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution with Solvent) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Sharps Container sharps_waste->sharps_container storage Store Waste in Designated Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Waste Removed by EHS ehs_contact->end

Figure 1. Generalized workflow for the proper disposal of this compound.

This guide provides a framework for the safe and responsible disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific guidelines, will help ensure a safe laboratory environment.

References

Personal protective equipment for handling Ganoderic Acid S

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ganoderic Acid S

Quantitative Safety Data Summary

As specific quantitative exposure limits for this compound are not established, the following table summarizes qualitative safety information based on related compounds.

ParameterInformationSource Citation
Acute Toxicity Low to no acute toxicity is expected. Some related ganoderic acids are classified as harmful if swallowed (Oral, Category 4).[1][2]
GHS Classification No specific GHS classification is available for this compound. Related compounds may be classified as hazardous to the aquatic environment.[1][3]
Storage Temperature Recommended storage at -20°C for long-term stability.[1][4]
Solubility Soluble in organic solvents such as ethanol and DMSO. Sparingly soluble in aqueous buffers.[5]

Operational Plan: Handling this compound

Adherence to the following step-by-step protocol is mandatory to ensure safe handling and to maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): The following PPE must be worn at all times:

    • Eye Protection: Safety goggles with side-shields are required to protect against splashes or airborne particles.[1][6]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) are mandatory.[7][8] Gloves should be inspected before use and changed immediately if contaminated.

    • Body Protection: A lab coat or an impervious gown must be worn to prevent skin contact.[1][9]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[4][6]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to experimental use.

A Receive & Verify This compound B Store at -20°C in a dry, well-ventilated area A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Handle in Chemical Fume Hood C->D E Weigh and Prepare Solution (e.g., in DMSO or Ethanol) D->E F Conduct Experiment E->F G Decontaminate Workspace and Equipment F->G H Dispose of Waste (See Disposal Plan) G->H

Caption: Experimental Workflow for Handling this compound
Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, avoid generating dust. Gently sweep the solid material into a designated waste container.[2][4]

  • Cleaning: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the disposal plan.

Disposal Plan: this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as weigh boats, filter paper, and pipette tips.

    • Place in a clearly labeled, sealed, and chemically compatible solid waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound.

    • Place in a leak-proof, screw-cap container that is compatible with the solvent used.[2]

    • The container must be labeled with "this compound Liquid Waste," the solvent composition, and the date.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container.[2]

Disposal Procedure

The logical flow for the disposal of this compound waste is illustrated below.

A Segregate Waste (Solid, Liquid, Sharps) B_solid Solid Waste Container (Labeled) A->B_solid B_liquid Liquid Waste Container (Labeled) A->B_liquid B_sharps Sharps Container (Puncture-Resistant) A->B_sharps C Store Waste in a Designated, Secure Area B_solid->C B_liquid->C B_sharps->C D Contact Environmental Health & Safety (EHS) for Pickup C->D E Complete Waste Disposal Manifest D->E F EHS Manages Final Disposal in Accordance with Regulations E->F

Caption: Disposal Workflow for this compound Waste

Important Considerations:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2]

  • Avoid environmental release: Do not dispose of this compound down the drain or in the regular trash.[1][3]

  • Consult EHS: Always consult your institution's EHS department for specific disposal protocols and to arrange for waste pickup.[2]

References

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Retrosynthesis Analysis

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